tert-Butyldiphenylphosphine

Catalog No.
S662536
CAS No.
6002-34-2
M.F
C16H19P
M. Wt
242.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldiphenylphosphine

CAS Number

6002-34-2

Product Name

tert-Butyldiphenylphosphine

IUPAC Name

tert-butyl(diphenyl)phosphane

Molecular Formula

C16H19P

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

QZUPHAGRBBOLTB-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

tert-Butyldiphenylphosphine (t-BuPPh2) is a type of organophosphine compound gaining significant interest in scientific research due to its unique properties. Its bulky tert-butyl group and diphenylphosphine group contribute to its steric hindrance and electron-donating characteristics, making it valuable in various applications across diverse fields.

Applications in Catalysis

One of the most prominent research areas for t-BuPPh2 is catalysis. Its ability to form complexes with transition metals like nickel, palladium, and ruthenium allows it to act as a ligand, influencing the rate and selectivity of various chemical reactions:

  • Nickel/Lewis acid-catalyzed carbocyanation of alkynes: t-BuPPh2 plays a crucial role in this reaction, enabling the conversion of alkynes (compounds with carbon-carbon triple bonds) into carbocyanates (compounds with conjugated double bonds) using acetonitrile or substituted acetonitriles [].
  • Palladium-catalyzed hydrocarboxylation of acetylene to acrylic acid: This reaction utilizes t-BuPPh2 as a ligand in a palladium-based catalyst system, allowing the efficient production of acrylic acid (an important industrial chemical) from acetylene and carbon monoxide under mild conditions [].
  • Palladium catalyst for methoxycarbonylation reactions: t-BuPPh2 is also employed in the formation of palladium catalysts used in methoxycarbonylation reactions, which introduce a methoxycarbonyl group (CH3OCO-) into organic molecules [].
  • Ru-catalyzed transfer hydrogenation in reductive coupling: t-BuPPh2 acts as a ligand in ruthenium catalysts for the reductive coupling of disubstituted allenes (compounds with two cumulated double bonds) with aldehydes (compounds with a carbonyl group) through transfer hydrogenation [].
  • Stereoselective silylation by dehydrogenative Si-O coupling: Recent research explores the application of t-BuPPh2 in stereoselective silylation reactions, where it facilitates the formation of silicon-oxygen bonds with high stereoselectivity (control over the spatial arrangement of atoms) using Si-stereogenic silanes (silanes with a stereocenter) [].

These examples highlight the versatility of t-BuPPh2 in various catalytic processes, enabling the development of efficient and selective methods for synthesizing valuable chemicals.

Other Research Applications

Beyond catalysis, research explores the potential of t-BuPPh2 in other scientific fields:

  • Material science: The unique properties of t-BuPPh2 make it a potential candidate for the development of novel materials with specific functionalities, although research in this area is still ongoing.
  • Biomedicine: Preliminary studies suggest that t-BuPPh2 may possess biological activity, but further investigation is needed to understand its potential applications in this area.

Tert-Butyldiphenylphosphine is a phosphine compound with the molecular formula C16H19PC_{16}H_{19}P and a molecular weight of approximately 242.3 g/mol. It is characterized by a tert-butyl group attached to a diphenylphosphine moiety, which enhances its steric bulk and alters its electronic properties. This compound is typically found as a colorless to pale yellow liquid or solid, depending on its purity and conditions. Tert-Butyldiphenylphosphine is utilized in various

tdpp acts as a ligand in organometallic complexes. The lone pair of electrons on the phosphorus atom donates to the empty orbitals of the transition metal, forming coordinate covalent bonds. This donation of electrons influences the electronic properties of the metal center, affecting its reactivity and ability to participate in various catalytic cycles []. The bulky tert-butyl group can influence the regioselectivity and stereoselectivity of these reactions by controlling the orientation of substrates around the metal center.

  • tdpp is flammable and can irritate skin and eyes [].
  • It is classified as harmful upon ingestion [].
  • When handling tdpp, proper personal protective equipment (PPE) including gloves, safety glasses, and fume hood should be used [].

  • Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions, such as the coupling of aryl halides with organometallic reagents. The bulky tert-butyl group provides steric hindrance that can influence reaction selectivity and yield .
  • Methoxycarbonylation: This compound serves as a ligand in methoxycarbonylation reactions, facilitating the formation of carboxylic acids from alkenes .
  • Hydrogenation: Tert-Butyldiphenylphosphine is also involved in transfer hydrogenation processes, where it acts as a stabilizing agent for metal catalysts like ruthenium .

Tert-Butyldiphenylphosphine can be synthesized through several methods:

  • Reaction of Diphenylphosphine with tert-Butyllithium: This method involves treating diphenylphosphine with tert-butyllithium, leading to the formation of tert-butyldiphenylphosphine.
  • Phosphination of Aromatic Compounds: Another approach includes the phosphination of suitable aromatic substrates using phosphorus trichloride followed by reduction with lithium aluminum hydride .

These methods highlight the versatility and accessibility of tert-butyldiphenylphosphine for use in synthetic organic chemistry.

Tert-Butyldiphenylphosphine finds applications in various fields:

  • Catalysis: It is widely used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of processes such as cross-coupling and hydrogenation.
  • Organic Synthesis: The compound serves as an important reagent in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Due to its unique properties, it is explored for applications in developing new materials and polymers .

Studies on the interactions of tert-butyldiphenylphosphine with metals have shown that it forms stable complexes, which are crucial for its role as a ligand in catalysis. The electronic properties imparted by the tert-butyl group influence the reactivity and stability of these metal-ligand complexes. Furthermore, research indicates that varying the steric bulk around the phosphorus atom can significantly affect catalytic performance in cross-coupling reactions .

Several compounds share structural similarities with tert-butyldiphenylphosphine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DiphenylphosphineTwo phenyl groups without bulky substituentsLess sterically hindered than tert-butyldiphenylphosphine
TriethylphosphineThree ethyl groupsMore soluble in polar solvents but less stable
TriphenylphosphineThree phenyl groupsHighly reactive but lacks steric hindrance

Tert-butyldiphenylphosphine's unique combination of steric bulk and electronic properties makes it particularly effective in catalytic applications compared to these similar compounds. Its ability to stabilize metal complexes while providing steric hindrance sets it apart from other phosphines.

XLogP3

4

Other CAS

6002-34-2

Wikipedia

Tert-Butyldiphenylphosphine

Dates

Modify: 2023-08-15
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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